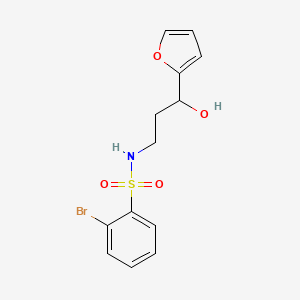

2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4S/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMOQOVKRIGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromine atom: Bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Sulfonamide formation: The sulfonamide group is introduced by reacting the brominated aromatic compound with a suitable sulfonamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring and the hydroxyl group can be oxidized under specific conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the furan ring and hydroxyl group.

Reduction: The corresponding hydrogenated compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antibacterial and Antiviral Activities

The sulfonamide class, to which this compound belongs, is known for its diverse biological activities, including antibacterial and antiviral effects. Preliminary studies suggest that compounds with similar structures exhibit significant interactions with enzymes that could lead to therapeutic applications.

Case Study: Enzyme Interaction Studies

- Objective : To evaluate the binding affinity of 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide with specific enzymes.

- Findings : The compound demonstrated notable enzyme inhibition properties, suggesting its potential use as an antibacterial agent.

2. Drug Discovery

The structural characteristics of this compound allow it to serve as a lead compound in drug discovery efforts. Similar compounds have been shown to act as effective inhibitors in various biological pathways.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide | Similar sulfonamide structure | Potential antiviral activity |

| 4-amino-N-(furan-2-yl)benzenesulfonamide | Contains an amino group instead of a bromine | Notable enzyme inhibition properties |

| Pyrazole-furan-benzenesulfonamide | Contains pyrazole ring linked to furan | Exhibits potent biological activities |

Organic Synthesis Applications

1. Synthesis of Derivatives

2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide can be utilized as a precursor for synthesizing various derivatives that may possess enhanced biological activities or novel properties.

Synthesis Methodology

- Reagents Used : Commonly used reagents include furan derivatives and sulfonamides.

- Procedure : The synthesis typically involves multiple steps, including bromination and coupling reactions.

Industrial Applications

The compound's ability to interact with biological targets makes it suitable for industrial applications in pharmaceuticals. Automated reactors are often employed for large-scale production, ensuring consistent quality and yield.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Core : 2-Bromobenzenesulfonamide (C₆H₄BrSO₂NH–).

- Substituent : 3-(Furan-2-yl)-3-hydroxypropyl (–CH₂–CH(OH)(C₄H₃O)–CH₂–).

- Molecular Formula : C₁₃H₁₅BrN₂O₄S (calculated molecular weight: 375.24 g/mol).

For example, 4-bromo-N-(3-(3-hydroxypropyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (49bb) was synthesized in a 33% yield over two steps using 4-bromobenzenesulfonyl chloride and an amine precursor .

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations :

Core Backbone :

- The target compound and 49bb share a benzenesulfonamide backbone, while the benzamide analogue replaces the sulfonamide (–SO₂NH–) with an amide (–CONH–). This difference alters polarity, acidity (sulfonamide pKa ~10 vs. amide pKa ~15), and hydrogen-bonding capacity .

In contrast, 49bb features a methoxynaphthalene moiety, which enhances hydrophobicity and electron density, possibly improving binding to hydrophobic enzyme pockets .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for 49bb, involving sulfonyl chloride and amine coupling. However, the furan-containing substituent may require specialized precursors compared to naphthalene derivatives .

Challenges and Opportunities

- Data Gaps : Biological activity data for the target compound is absent in the provided evidence. Future studies should evaluate its pharmacokinetic and inhibitory properties relative to 49bb.

- Structural Optimization : Replacing the furan with thiophene or pyridine rings could modulate electronic properties and metabolic stability .

Biologische Aktivität

2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a bromine atom, a furan ring, and a benzenesulfonamide moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C13H14BrN O4S

- Molecular Weight : Approximately 343.22 g/mol

- IUPAC Name : 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide

The compound can undergo various chemical reactions, including oxidation of the furan ring, which may influence its biological activity.

The biological activity of 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit the activity of certain enzymes, which may lead to antibacterial and antiviral effects. Preliminary studies indicate that compounds with similar structures exhibit significant interactions with biological targets, potentially enhancing their therapeutic efficacy.

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. In vitro studies suggest that 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide may exhibit antibacterial effects against various pathogens. For example, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against bacteria like E. coli and S. aureus .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vivo studies on similar sulfonamides have demonstrated significant inhibition of carrageenan-induced rat paw edema, indicating potential use in inflammatory conditions .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The versatility of the sulfonamide class is highlighted through comparisons with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide | Similar sulfonamide structure | Potential antiviral activity |

| 4-amino-N-(furan-2-yl)benzenesulfonamide | Contains an amino group instead of bromine | Notable enzyme inhibition properties |

| Hexahydrofuro[2,3-b]furan derivative | Features both furan and sulfonamide groups | Acts as an HIV protease inhibitor |

This table illustrates the diversity within the sulfonamide class and emphasizes the potential applications of 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide in drug discovery.

Q & A

Q. What are the key structural features of 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide, and how do they influence its reactivity?

The compound features three critical groups:

- A bromine atom at the benzene ring, enabling nucleophilic substitution or coupling reactions.

- A furan-2-yl moiety , which participates in π-π stacking and oxidation reactions.

- A sulfonamide group , contributing to hydrogen bonding and enzyme inhibition.

These groups collectively enhance its potential as a pharmacophore. Reactivity can be modulated by adjusting reaction conditions (e.g., oxidation of the furan ring with KMnO₄ or substitution of bromine using Pd catalysts) .

Q. What synthetic routes are commonly employed for lab-scale synthesis of this compound?

A typical multi-step synthesis involves:

Bromination : Introducing bromine to a benzenesulfonamide precursor.

Coupling : Reacting the brominated intermediate with a furan-containing propylamine derivative under basic conditions.

Purification : Using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Critical parameters include temperature control (0–25°C for coupling) and pH adjustment to prevent side reactions .

Q. What standard analytical methods are used to confirm its structure and purity?

- NMR Spectroscopy : H and C NMR to verify substituent positions.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.

- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase).

- FT-IR : Identification of sulfonamide S=O stretches (~1350 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions in X-ray diffraction data (e.g., disordered furan rings) can be addressed using:

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric Suzuki-Miyaura coupling for the furan-propyl chain.

- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) for enantiomer separation.

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to selectively hydrolyze one enantiomer .

Q. How can conflicting bioactivity data in enzyme inhibition assays be reconciled?

Discrepancies may arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO).

- Target Conformational States : Use surface plasmon resonance (SPR) to measure binding kinetics under physiological conditions.

- Proteomic Profiling : Identify off-target interactions via affinity chromatography coupled with MS .

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Dynamics Simulations : Analyze sulfonamide interactions with active-site residues (e.g., dihydropteroate synthase).

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution .

Q. How can structure-activity relationship (SAR) studies improve its bioactivity?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Bromine → CF₃ substitution | Enhanced lipophilicity & binding | |

| Furan → thiophene replacement | Improved metabolic stability | |

| Hydroxypropyl chain elongation | Altered steric interactions |

SAR studies should prioritize combinatorial libraries and machine learning-driven QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.